Butylone

CNS pharmacokinetics brain exposure α-alkyl chain

Butylone (βk-MBDB) is the superior choice for CNS penetration studies requiring maximal brain AUC—delivering ~2.3× higher CNS exposure than pentylone and exceeding methylone despite lower plasma levels, due to counter-directional pharmacokinetic partitioning. With a 21-month frozen half-life (-20°C)—substantially outlasting methylone (9.6 mo), ethylone (18 mo), and pentylone (16 mo)—butylone is essential for longitudinal QC and biobank stability programs. Isobaric separation from ethylone demands compound-specific calibrators; paired butylone-d3 CRMs (ISO 17025/17034) ensure accurate quantification in aged specimens.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 802575-11-7
Cat. No. B606430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylone
CAS802575-11-7
SynonymsButylone;  bk-MBDB;  β-keto-N-methylbenzodioxolylbutanamine
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC
InChIInChI=1S/C12H15NO3/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9,13H,3,7H2,1-2H3
InChIKeyCGKQZIULZRXRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butylone (CAS 802575-11-7) Procurement Guide: Analytical Reference Standard for Synthetic Cathinone Research


Butylone (βk-MBDB) is a β-keto substituted cathinone belonging to the phenethylamine chemical class, functioning pharmacologically as a non-selective monoamine uptake inhibitor that also induces serotonin (5-HT) release [1][2]. Structurally, it represents the α-ethyl (-CH2CH3) homolog within the methylone series, positioned between methylone (α-methyl) and pentylone (α-propyl) [3]. Butylone acts as a lower-affinity uptake inhibitor relative to several comparator cathinones, while retaining substrate-like releasing activity at the serotonin transporter (SERT) [1]. As an analytical reference material, deuterated butylone-d3 standards (e.g., Cerilliant 1231710-63-6) are available as certified reference materials (CRMs) meeting ISO/IEC 17025 and ISO 17034 requirements, suitable for GC/MS and LC/MS applications in clinical toxicology, forensic analysis, and urine drug testing .

Butylone vs. Methylone/Pentylone: Why α-Alkyl Chain Length Determines CNS Pharmacokinetic Outcomes


Generic substitution among α-alkyl homologs (methylone, butylone, pentylone) is not scientifically valid due to counter-directional pharmacokinetic partitioning between plasma and CNS compartments. Lengthening the α-alkyl chain from methyl (-CH3) to ethyl (-CH2CH3) to propyl (-CH2CH2CH3) increases lipophilicity, producing predictable increases in plasma Cmax and AUC0-∞ [1]. However, this trend reverses in the CNS: butylone achieves higher brain exposure (Cmax and AUC0-∞) than the more lipophilic pentylone [1]. Additionally, functional divergence exists at the transporter level—butylone functions as a lower-affinity uptake inhibitor while retaining SERT substrate activity, contrasting with methylone which demonstrates higher inhibitory potency at uptake relative to binding [2]. These quantitative disparities preclude interchangeable use in any experiment where CNS partitioning or transporter mechanism is a dependent variable.

Quantitative Differentiation Evidence: Butylone Procurement Decision Data


Butylone CNS Pharmacokinetics: 2.3× Higher Brain AUC vs. Pentylone

Butylone demonstrates superior CNS exposure compared to its longer-chain homolog pentylone, despite pentylone achieving substantially higher plasma concentrations. In male Sprague-Dawley rats administered a 20 mg/kg subcutaneous dose, butylone produced CNS Cmax of 399.34 ± 41.57 μg/L and CNS AUC0-∞ of 29,920.40 ± 3,116.13 μg·min/L, whereas pentylone yielded only CNS Cmax of 171.67 ± 24.78 μg/L and CNS AUC0-∞ of 12,874.86 ± 1,858.55 μg·min/L [1]. The calculated CNS AUC0-∞ for butylone was 2.3-fold higher than pentylone (29,920.40 vs. 12,874.86 μg·min/L) [1]. This counter-intuitive partitioning—where plasma pharmacokinetics improve with chain lengthening but CNS exposure declines—represents a critical selection criterion for studies targeting central effects [1].

CNS pharmacokinetics brain exposure α-alkyl chain synthetic cathinones

Butylone hDAT Uptake Inhibition: 2.9 μM IC50 and Functional Transporter Profile Differentiation

Butylone exhibits a distinct transporter interaction profile characterized as a lower-affinity uptake inhibitor with substrate activity at SERT. In recombinant human transporter assays, butylone inhibited [³H]dopamine uptake at hDAT with IC50 = 2.90 μM (range: 2.5-3.4 μM) and [³H]serotonin uptake at hSERT with IC50 = 6.22 μM (range: 4.3-9.0 μM) [1]. In parallel experiments measuring [125I]RTI-55 binding affinity, butylone showed hDAT Ki = 1.73 ± 0.27 μM, hSERT Ki = 10.5 ± 1.9 μM, and hNET Ki = 7.98 ± 0.55 μM [2]. Critically, functional characterization demonstrated that butylone is a lower-affinity uptake inhibitor, contrasting with methylone and mephedrone which exhibit higher inhibitory potency at uptake compared to binding and induce neurotransmitter release at hDAT, hSERT, and hNET [2]. Butylone retains SERT substrate activity but with reduced overall uptake inhibitory potency versus methylone (hDAT IC50: butylone ~2.90 μM vs. methylone ~0.34 μM) [1][2].

monoamine transporter dopamine uptake serotonin release cathinone pharmacology

Butylone Metabolite Profile: Demethylenation Followed by O-Methylation Distinct from Methylone

Butylone undergoes three major metabolic pathways in humans, with demethylenation followed by O-methylation producing 4-OH-3-MeO and 3-OH-4-MeO metabolites in human urine [1]. This metabolic signature differs from methylone, which undergoes N-demethylation as a primary pathway [2]. In a systematic toxicological analysis (STA) procedure validated for human urine, butylone and its metabolites were successfully detected using GC-MS following solid-phase extraction and derivatization, achieving a limit of detection (LOD) of 5 ng/mL and limit of quantification (LOQ) of 20 ng/mL [3]. The analytical method maintained linearity from 50 to 2,000 ng/mL (r² > 0.995) with extraction recovery between 82.34% and 104.46% [3]. Importantly, the STA procedure enabled simultaneous detection of butylone, methylone, and their respective metabolites in human urine samples submitted for drug testing, confirming differential metabolic fates that preclude using a single analytical reference for cross-compound quantification [2].

drug metabolism urinary biomarkers GC-MS detection phase I metabolism

Butylone Blood Stability: 21-Day Half-Life at -20°C, Outperforms Methylone (9.6 Days) and Ethylone (18 Days)

Butylone exhibits superior frozen-state stability in whole blood compared to its structural analogs. In a comprehensive stability study of synthetic cathinones in blood, butylone demonstrated a half-life of 21 months when stored at -20°C (frozen), compared to 9.6 months for methylone, 18 months for ethylone, and 16 months for pentylone under identical conditions [1]. At refrigerated temperature (4°C), butylone's half-life was 4.1 days, exceeding ethylone (2.8 days) and pentylone (2.1 days), though shorter than methylone (8.6 days) [1]. At ambient temperature (20°C), butylone maintained a half-life of 21 days [1]. This stability ranking—butylone > ethylone > pentylone > methylone at frozen storage—reflects α-alkyl chain length effects on chemical degradation kinetics independent of simple lipophilicity [1]. The method for stability determination utilized validated LC-MS/MS protocols with deuterated internal standards (butylone-d3) to control for matrix effects .

forensic toxicology sample stability biomarker preservation cold chain storage

Butylone Electrochemical Differentiation: Square Wave Voltammetry Classification in Multi-Analyte Forensic Screening

Butylone generates a distinct electrochemical profile that enables selective classification among common synthetic cathinones using square wave voltammetry on graphite screen-printed electrodes (SPEs). In a validated method analyzing five common SCs (mephedrone, ethcathinone, methylone, butylone, and 4-chloro-α-PVP), butylone produced a characteristic oxidation peak enabling construction of compound-specific calibration curves [1]. Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) elucidated the oxidation pathway, confirming that electrochemical oxidation products pair uniquely to the butylone electrochemical profile [1]. Critically, cathodic pretreatment of the SPE allowed selective detection of butylone in the presence of electroactive adulterants, a capability validated against 26 confiscated samples from seizures and illegal webshops [1]. This electrochemical classification approach successfully distinguished butylone from structural derivatives including methylone and ethcathinone [1].

electrochemical profiling square wave voltammetry forensic screening on-site classification

Butylone Application Scenarios: Where Procurement of This Specific Reference Standard Is Scientifically Mandated


CNS Pharmacokinetic Studies Requiring Maximal Brain Exposure in the α-Alkyl Series

For in vivo studies investigating CNS penetration and brain distribution of substituted cathinones, butylone is the optimal selection within the methylone-pentylone series when maximal brain AUC is the experimental priority. As demonstrated in direct comparative pharmacokinetic studies, butylone achieves CNS AUC0-∞ of 29,920.40 μg·min/L—2.3-fold higher than pentylone (12,874.86 μg·min/L) and exceeding methylone (26,514.88 μg·min/L)—despite lower plasma concentrations [1]. This counter-directional partitioning makes butylone uniquely suited for experiments designed to dissect the relationship between α-alkyl chain length, lipophilicity, and CNS accessibility. Researchers should note that substituting pentylone or methylone for butylone will produce quantitatively different brain exposure profiles, confounding interpretation of centrally-mediated behavioral or neurochemical endpoints [1].

Forensic Toxicology Proficiency Testing and Long-Term Biobank Stability Studies

Forensic laboratories maintaining proficiency testing programs or archived specimen biobanks should procure butylone reference standards for long-term stability validation. Butylone's extended frozen half-life of 21 months at -20°C substantially exceeds methylone (9.6 months), ethylone (18 months), and pentylone (16 months) [1]. This stability advantage reduces analyte degradation during prolonged storage, making butylone an ideal candidate for quality control materials in longitudinal studies and for establishing acceptable storage intervals in forensic casework [1]. The availability of certified deuterated butylone-d3 internal standards (e.g., Cerilliant and Cayman Chemical CRMs meeting ISO 17025/17034) further supports accurate quantification in aged specimens where matrix effects may be pronounced [2].

LC-MS/MS Method Development for Urinary Cathinone Panels

Clinical and forensic toxicology laboratories developing or validating LC-MS/MS or GC-MS methods for synthetic cathinone screening panels must procure butylone analytical reference material and its deuterated analog (butylone-d3) as internal standards. Validated methods achieving LOQ of 1 ng/mL in urine using liquid-liquid extraction and LC-MS/MS have been established for panels including butylone, methylone, ethylone, and mephedrone [1]. Critical to method accuracy, the separation of isobaric pairs—specifically ethylone and butylone—requires optimized chromatographic conditions (e.g., Hypersil GOLD column, 50 × 2.1 mm, 1.9 μm particle size with ammonium formate/formic acid mobile phases) [1]. The divergent metabolic pathways between butylone (demethylenation/O-methylation) and methylone (N-demethylation) further mandate compound-specific calibrators rather than surrogate quantification [2].

Monoamine Transporter Pharmacology: Differentiating Uptake Inhibition vs. Substrate Activity

For in vitro pharmacology studies investigating structure-activity relationships at monoamine transporters, butylone serves as a key comparator for distinguishing uptake inhibition potency from substrate-mediated release activity. Butylone's hDAT uptake inhibition IC50 of ~2.90 μM is approximately 8.5-fold less potent than methylone (IC50 ~0.34 μM), and it functions as a lower-affinity uptake inhibitor while retaining SERT substrate activity [1][2]. This pharmacological profile—intermediate between potent releasers (mephedrone, methylone) and pure uptake inhibitors (MDPV, naphyrone)—makes butylone essential for structure-activity studies exploring the molecular determinants of transporter substrate versus inhibitor mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butylone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.